molecular formula C6H15ClN2OS B6589006 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride CAS No. 1448177-02-3

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

Katalognummer: B6589006
CAS-Nummer: 1448177-02-3
Molekulargewicht: 198.72 g/mol
InChI-Schlüssel: YIGYGHCZJVBIHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2OS and a molecular weight of 198.72 g/mol . It is known for its unique structure, which includes an amino group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group .

Wissenschaftliche Forschungsanwendungen

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is utilized in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-4-(methylsulfanyl)butanoic acid
  • N-methyl-4-(methylsulfanyl)butanamide
  • 2-amino-N-methyl-4-(methylthio)butanamide hydrochloride

Uniqueness

2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

1448177-02-3

Molekularformel

C6H15ClN2OS

Molekulargewicht

198.72 g/mol

IUPAC-Name

2-amino-N-methyl-4-methylsulfanylbutanamide;hydrochloride

InChI

InChI=1S/C6H14N2OS.ClH/c1-8-6(9)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H

InChI-Schlüssel

YIGYGHCZJVBIHC-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(CCSC)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.